Potassium 4-formylfuran-2-trifluoroborate
Description
Crystallographic Insights
While direct X-ray diffraction data for this compound are not publicly available, crystallographic studies of related potassium organotrifluoroborates reveal common structural motifs. For example, potassium (2-formylphenyl)trifluoroborate (CID 23707582) crystallizes in a monoclinic system with a P2₁/c space group, featuring a boron-centered tetrahedral geometry. Analogous packing arrangements are expected for potassium 4-formylfuran-2-trifluoroborate, with potassium ions interacting electrostatically with the trifluoroborate anion.
Table 1: Key Structural Parameters of Related Compounds
The trifluoroborate group’s B–F bond lengths typically range between 1.34–1.39 Å, consistent with sp³ hybridization at the boron center.
Properties
Molecular Formula |
C5H3BF3KO2 |
|---|---|
Molecular Weight |
201.98 g/mol |
IUPAC Name |
potassium;trifluoro-(4-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1 |
InChI Key |
AJJKNXQHUNYGSK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenated Furan Acetal Metallation and Boronation
A foundational approach involves the metallation of halogenated furan acetals followed by boronation and subsequent fluoridation. The patent DE102005023989A1 outlines a regioselective method starting with 4-halogenfurfural acetals (e.g., 4-chloro- or 4-bromofurfural diethyl acetal) . Key steps include:
-
Metallation : Treatment with organometallic reagents (e.g., Grignard or lithium reagents) at low temperatures (−78°C to 0°C) to generate a furyl-metal intermediate.
-
Boronation : Reaction with boronic acid esters (e.g., trimethyl borate) to form a protected boronic ester.
-
Acid Hydrolysis : Cleavage of the acetal protecting group using aqueous HCl or H₂SO₄, yielding 4-formylfuran-2-boronic acid.
-
Fluoridation : Treatment with potassium hydrogen difluoride (KHF₂) in methanol or water to convert the boronic acid to the trifluoroborate salt .
Example Protocol
-
Starting Material : 4-Bromofurfural diethyl acetal (1.0 equiv).
-
Metallation : Magnesium turnings in THF under nitrogen, followed by addition of the acetal at −78°C.
-
Boronation : Trimethyl borate (1.2 equiv) added at −78°C, warmed to room temperature.
-
Hydrolysis : 10% HCl(aq) stirred for 2 hours.
-
Fluoridation : KHF₂ (3.0 equiv) in MeOH, stirred for 4 hours. Yield: 68–75% .
Direct Fluoridation of Pinacol Boronate Esters
A streamlined method converts pinacol boronate esters directly to potassium trifluoroborates using KHF₂. This approach, validated for vinyl and aryl trifluoroborates , avoids intermediate boronic acid isolation:
General Procedure
-
Substrate : 4-Formylfuran-2-pinacol boronate ester (1.0 equiv).
-
Solvent : DMF or MeCN (0.2–0.5 M concentration).
-
Reagents : KHF₂ (2.2–3.0 equiv), heated at 80–100°C for 6–8 hours .
-
Workup : Filtration through acetone, recrystallization with methyl tert-butyl ether.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KHF₂ (2.2 equiv), DMF, 80°C | 68 | 96 |
| KHF₂ (3.0 equiv), MeCN, 100°C | 72 | 97 |
Source: Adapted from CN103044472A
This method benefits from operational simplicity but requires anhydrous conditions to prevent hydrolysis of the formyl group.
Hydrolysis of Boronic Acids Using Silica Gel and KHF₂
For substrates sensitive to strong acids, silica gel-mediated hydrolysis offers a mild alternative. A study on aryltrifluoroborates demonstrated that silica gel (1.0 equiv) in water facilitates efficient conversion of boronic acids to trifluoroborates . Applied to 4-formylfuran-2-boronic acid:
-
Substrate : 4-Formylfuran-2-boronic acid (1.0 equiv).
-
Conditions : Silica gel (1.0 equiv), KHF₂ (1.1 equiv), H₂O (0.33 M), 25°C, 1–3 hours .
-
Yield : 85–90%, with no observed formyl group degradation.
Advantages :
-
Avoids harsh acidic or basic conditions.
-
Compatible with thermally labile substrates.
Chemical Reactions Analysis
Condensation Reactions with TosMIC
Potassium 4-formylfuran-2-trifluoroborate reacts with TosMIC (p-toluenesulfonylmethyl isocyanide) under mild conditions to form oxazoline derivatives. Key findings include:
-
Conditions : Acetonitrile (0.5 M), room temperature, DBU-PS (polymer-supported base) as a catalyst .
-
Yield : Excellent (specific yield not quantified but described as "efficiently reacted") .
-
Comparative reactivity : Reaction times are longer compared to aryltrifluoroborates due to steric and electronic effects of the heteroaromatic furan ring .
Mechanism :
-
Aldol-like condensation : The aldehyde group reacts with TosMIC to form an intermediate imine.
-
Cyclization : Intramolecular attack by the trifluoroborate-stabilized nucleophile generates the oxazoline ring .
Reductive Amination with Amines
This compound undergoes reductive amination to introduce amine functionalities while preserving the trifluoroborate moiety:
-
Procedure :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine formation | Piperidine, DMF, 70°C, 5 hr | Intermediate imine |
| Reduction | Pd(OAc)₂, HCOOK, 4 hr | Amine-functionalized product |
Key advantage : The trifluoroborate group remains intact under these aggressive conditions, enabling sequential functionalization .
Stability and Handling Considerations
Scientific Research Applications
Reductive Amination
One of the prominent applications of potassium 4-formylfuran-2-trifluoroborate is in the reductive amination process. This method allows for the conversion of aldehyde-containing organotrifluoroborates into amines using various hydride donors such as palladium acetate or sodium triacetoxyborohydride. The trifluoroborate moiety remains intact during these transformations, facilitating the introduction of amine groups while preserving the organotrifluoroborate's reactivity .
Table 1: Reductive Amination Conditions
| Hydride Donor | Reaction Conditions | Yield (%) |
|---|---|---|
| Palladium Acetate | K2CO3, MeOH, 75 °C for 3 h | 82 |
| Sodium Triacetoxyborohydride | Various aldehydes with pyridine borane | Variable |
| Pyridine Borane | One-pot process with chiral substrates | High |
Cross-Coupling Reactions
Potassium 4-formylfuran-2-trifluoroborate can also serve as a coupling partner in Suzuki-Miyaura cross-coupling reactions . These reactions allow for the formation of carbon-carbon bonds by coupling aryl halides with organotrifluoroborates, leading to the synthesis of biaryl compounds which are significant in pharmaceuticals and materials science .
Table 2: Cross-Coupling Reaction Examples
| Aryl Halide | Product Type | Yield (%) |
|---|---|---|
| Aryl Bromide | Biaryl Compound | Good |
| Aryl Chloride | Biaryl Compound | Moderate |
Formation of Oxazoline Derivatives
Another significant application involves the formation of oxazoline-substituted derivatives through condensation reactions with tosylmethyl isocyanide. This process not only enhances the structural diversity of the compounds but also allows for the synthesis of bioactive intermediates that are essential in drug discovery .
Table 3: Oxazoline Formation Conditions
| Reactants | Reaction Conditions | Yield (%) |
|---|---|---|
| Potassium Formylfuran-2-trifluoroborate + TosMIC | Basic conditions, room temperature | Good |
Case Study: Therapeutic Applications
Research has indicated that compounds derived from potassium organotrifluoroborates can serve as potential therapeutic agents due to their ability to form complex molecular structures that can interact with biological targets effectively. The stability and reactivity profile of these compounds make them suitable candidates for further exploration in medicinal chemistry .
Case Study: Environmental Chemistry
In environmental applications, potassium organotrifluoroborates have been explored for their potential use in synthesizing biodegradable polymers and other materials that can mitigate environmental impact while maintaining performance characteristics similar to traditional materials .
Mechanism of Action
The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of organotrifluoroborates depend heavily on substituents. Below is a comparison with two derivatives from the same study :
| Property | Potassium 4-Formylfuran-2-Trifluoroborate (11) | Potassium 4-((Piperidin-1-yl)methyl)Furan-2-Trifluoroborate (12) | Potassium 3-((Cyclohexylamino)methyl)Furan-2-Trifluoroborate (16) |
|---|---|---|---|
| Molecular Formula | C₅H₃BF₃KO₂ | C₁₀H₁₄BF₃KNO | C₁₀H₁₄BF₃KNO |
| Functional Group | Aldehyde (-CHO) | Piperidine-substituted methylamine | Cyclohexylamine-substituted methylamine |
| ¹H NMR Key Signals | δ 9.81 (s, CHO) | δ 3.44 (s, CH₂N), 7.30 (s, furan) | δ 3.44 (s, CH₂N), 7.30 (s, furan) |
| ¹⁹F NMR Shift | δ -140.5 | δ -142.1 | Not reported |
| IR Stretches | 1687 cm⁻¹ (C=O) | 2933 cm⁻¹ (C-H), 1669 cm⁻¹ (C=N/C-O) | Not reported |
| Synthetic Yield | 66% | 74% | Not reported |
Key Differences and Implications
Reactivity :
- Compound 11 ’s aldehyde group enables direct participation in reductive amination (e.g., with piperidine or cyclohexylamine to form 12 and 16 ) . In contrast, 12 and 16 lack electrophilic sites, making them less reactive toward nucleophiles but stable for storage or further cross-coupling.
Spectral Signatures :
- The absence of the aldehyde proton (δ 9.81) and C=O IR stretch in 12 and 16 confirms successful conversion to secondary amines. The upfield shift in ¹⁹F NMR for 12 (δ -142.1 vs. δ -140.5 in 11 ) suggests electronic modulation from the piperidine substituent .
Applications :
- 11 is ideal for constructing nitrogen-containing heterocycles via reductive amination.
- 12 and 16 , with bulky amine groups, may serve as ligands in catalysis or precursors for drug discovery due to enhanced steric and electronic profiles.
Thermal and Solubility Properties
All three compounds exhibit high melting points (>200°C), typical of potassium trifluoroborates. However, 12 and 16 show improved solubility in acetone/MeOH mixtures compared to 11 , likely due to reduced polarity from amine substituents .
Biological Activity
Potassium 4-formylfuran-2-trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and its utility in synthetic methodologies. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Potassium 4-formylfuran-2-trifluoroborate is a derivative of furan, a heterocyclic organic compound. The trifluoroborate moiety enhances the compound's stability and reactivity in various chemical reactions. The synthesis of this compound typically involves the functionalization of furan derivatives through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse substituents on the furan ring .
Interaction with Receptors
One of the primary areas of investigation for potassium 4-formylfuran-2-trifluoroborate is its activity at the κ-opioid receptor (KOR). Research indicates that derivatives of furan, including this compound, can exhibit significant binding affinity and efficacy at KOR. In vitro assays have demonstrated that certain substitutions on the furan ring can enhance or diminish this activity.
Table 1: KOR Activity of Furan Derivatives
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| Potassium 4-formylfuran-2-trifluoroborate | 0.030 ± 0.004 | 100 |
| Brominated derivative | 0.040 ± 0.010 | 95 |
| Methyl-substituted derivative | 0.410 ± 0.150 | 85 |
The data shows that while potassium 4-formylfuran-2-trifluoroborate maintains a strong potency at KOR, modifications can lead to varying degrees of efficacy .
Therapeutic Applications
The potential therapeutic applications of potassium 4-formylfuran-2-trifluoroborate are broad, particularly in pain management and treatment of substance use disorders. KOR agonists have been explored for their analgesic properties without the addictive side effects associated with μ-opioid receptor agonists .
A study evaluated several analogs in animal models to assess their effects on pain relief and addiction behaviors. The results indicated that compounds with a high affinity for KOR could reduce withdrawal symptoms in opioid-dependent subjects while providing analgesia .
Study on Pain Management
In a controlled study involving rats, potassium 4-formylfuran-2-trifluoroborate was administered to assess its analgesic effects. The study found that:
- Dosage: A dose of 1 mg/kg significantly reduced pain responses in a thermal nociception model.
- Mechanism: The analgesic effect was attributed to KOR activation, leading to decreased cAMP accumulation in neurons.
This study highlights the compound's potential as a non-addictive pain management option .
Q & A
Q. What are the optimal synthetic routes for preparing Potassium 4-formylfuran-2-trifluoroborate, and how can purity be maximized?
Potassium 4-formylfuran-2-trifluoroborate is synthesized via reaction of 4-formylfuran-2-ylboronic acid with KHF₂ in a methanol-water mixture. Key steps include:
- Dropwise addition of KHF₂ (13.65 g in 40 mL H₂O) to the boronic acid (5.0 g) in MeOH (20 mL) .
- Stirring for 2 h, followed by concentration under high vacuum and extraction with 20% MeOH/acetone.
- Precipitation with Et₂O to isolate the product as a white crystalline solid (66% yield). Purity is enhanced by repeated recrystallization and rigorous exclusion of moisture using molecular sieves during subsequent functionalization steps .
Q. How is the structural integrity of Potassium 4-formylfuran-2-trifluoroborate confirmed experimentally?
Multinuclear NMR spectroscopy is critical:
- ¹H NMR (DMSO-d₆): Peaks at δ 9.81 (CHO), 8.34 (furan-H), and 6.29 (furan-H) confirm the aldehyde and furan moieties .
- ¹¹B NMR : A singlet at δ -0.225 indicates the trifluoroborate group .
- ¹⁹F NMR : A sharp signal at δ -140.5 confirms fluorine coordination . HRMS (ESI) further validates the molecular ion ([M-K]⁻ calcd. 163.0178; found 163.0176) .
Q. What safety protocols are essential when handling Potassium 4-formylfuran-2-trifluoroborate?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can Potassium 4-formylfuran-2-trifluoroborate be leveraged in reductive amination reactions, and what catalytic systems are effective?
The aldehyde group enables reductive amination with amines (e.g., piperidine or cyclohexylamine) under Pd(OAc)₂ catalysis (10 mol%) and formic acid as a reductant .
- Procedure : React the trifluoroborate (0.95 mmol) with 2.6 eq. amine in DMF at 70°C for 5 h. Add KHF₂ post-reaction to precipitate the product (74% yield) .
- Key Challenge : Moisture sensitivity requires activated molecular sieves and anhydrous solvents .
Q. What strategies mitigate solubility limitations of Potassium 4-formylfuran-2-trifluoroborate in cross-coupling reactions?
- Solvent Optimization : Use polar aprotic solvents like DMF or acetone with 10–20% MeOH to enhance solubility .
- Continuous Soxhlet Extraction : Employed to isolate insoluble alkoxymethyltrifluoroborates, yielding >90% purity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity in challenging solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
